3-(4-methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an oxadiazole ring substituted with a methoxybenzyl group and a nitrophenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxybenzyl hydrazine with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 3-(4-methoxybenzyl)-5-(4-aminophenyl)-1,2,4-oxadiazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole exerts its effects depends on its specific application. For instance, in biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the methoxybenzyl group may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxybenzyl)-5-(4-aminophenyl)-1,2,4-oxadiazole: Similar structure but with an amino group instead of a nitro group.
3-(4-methoxybenzyl)-5-phenyl-1,2,4-oxadiazole: Lacks the nitro group, which may affect its reactivity and applications.
3-(4-methoxybenzyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole: Contains a chloro group, which can influence its chemical properties and biological activities.
Uniqueness
3-(4-methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both methoxybenzyl and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-5-(4-nitrophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-14-8-2-11(3-9-14)10-15-17-16(23-18-15)12-4-6-13(7-5-12)19(20)21/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJOVZNMGKLEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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